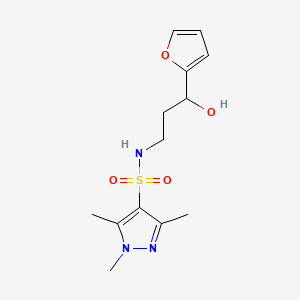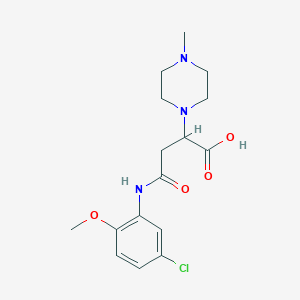![molecular formula C26H24N4O5 B2942449 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 946322-29-8](/img/no-structure.png)
5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H24N4O5 and its molecular weight is 472.501. The purity is usually 95%.
BenchChem offers high-quality 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Analysis
- Annular Tautomerism and Crystallography : Research on NH-pyrazoles, closely related in structure to the compound of interest, has elucidated their annular tautomerism and crystal structures. These compounds demonstrate complex patterns of hydrogen bonding and tautomerism in both solution and solid states, as revealed by X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Synthesis and Crystal Structures
- Synthetic Routes and DFT Studies : The synthesis and crystal structures of benzoxazolinone-acetyl-phenyl-pyrazole derivatives were explored. These studies include the molecular geometries obtained through density functional theory (DFT) and X-ray diffraction, indicating the importance of these methods in understanding the chemical nature and potential applications of such compounds (Şahin et al., 2011).
Biological Evaluation
- Antimicrobial and Antioxidant Activities : Synthesized pyrazoline derivatives have been evaluated for their antimicrobial and antioxidant activities. This research suggests potential therapeutic applications of these compounds, highlighting the importance of structural modifications to enhance biological efficacy (Bektaş et al., 2007).
Electrochromic Materials
- Polymeric Electrochromic Materials : The development of polymeric electrochromic materials employing thiophene derivatives suggests applications in NIR electrochromic devices. This research demonstrates the potential utility of pyrazine derivatives in electronic and photonic applications (Zhao et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and the second intermediate is 2-(2,3-dimethoxyphenyl)-5-methyloxazole. These intermediates are then coupled together using a suitable coupling agent to form the final product.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "2,3-dimethoxybenzaldehyde", "methyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate", "sodium hydride", "4-methoxyphenylboronic acid", "2-chloro-5-nitropyrazine", "2-amino-5-methylthiazole", "triethylamine", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. React 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid to form 2-(4-methoxyphenyl)pyrazol-5-one.", "b. React 2-chloro-5-nitropyrazine with sodium hydride in the presence of triethylamine to form 2-chloro-5-nitropyrazine.", "c. React 2-chloro-5-nitropyrazine with 2-(4-methoxyphenyl)pyrazol-5-one in the presence of sodium hydroxide to form 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: Synthesis of 2-(2,3-dimethoxyphenyl)-5-methyloxazole", "a. React 2,3-dimethoxybenzaldehyde with methyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate in the presence of sodium hydride to form 2-(2,3-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxaldehyde.", "b. React 2-(2,3-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxaldehyde with methyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate in the presence of sodium hydride to form 2-(2,3-dimethoxyphenyl)-5-methyloxazole.", "Step 3: Coupling of Intermediates", "a. React 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with 2-(2,3-dimethoxyphenyl)-5-methyloxazole in the presence of a suitable coupling agent, such as triethylamine, to form the final product '5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one'." ] } | |
CAS-Nummer |
946322-29-8 |
Produktname |
5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Molekularformel |
C26H24N4O5 |
Molekulargewicht |
472.501 |
IUPAC-Name |
5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H24N4O5/c1-16-21(27-25(35-16)19-6-5-7-23(33-3)24(19)34-4)15-29-12-13-30-22(26(29)31)14-20(28-30)17-8-10-18(32-2)11-9-17/h5-14H,15H2,1-4H3 |
InChI-Schlüssel |
RWDLYYVHBUGZTI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one](/img/structure/B2942366.png)

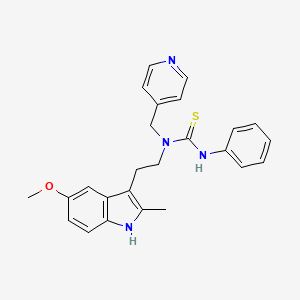

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2942374.png)
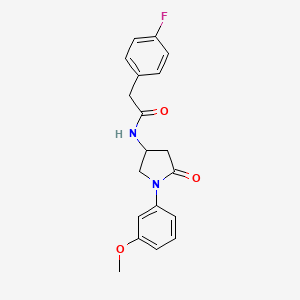
![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942378.png)
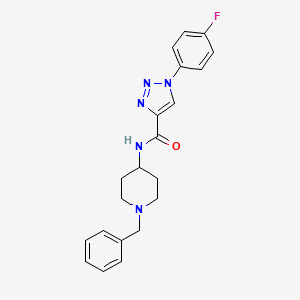
![2-Chloro-1-[2-(3,3-dimethylbutyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone](/img/structure/B2942382.png)
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2942386.png)
